N-(2,6-Dioxopiperidin-3-YL)acetamide

Description

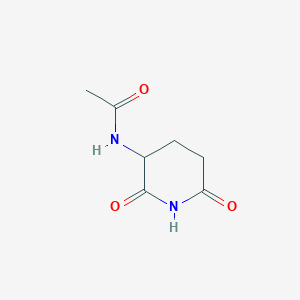

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKVBBASCNOYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578306 |

Source

|

| Record name | N-(2,6-Dioxopiperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-52-6 |

Source

|

| Record name | N-(2,6-Dioxopiperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2,6 Dioxopiperidin 3 Yl Acetamide

Established Synthetic Routes for N-(2,6-Dioxopiperidin-3-YL)acetamide and its Precursors

The synthesis of this compound primarily involves two key stages: the formation of the 3-amino-2,6-dioxopiperidine core, also known as 3-aminoglutarimide, followed by the N-acetylation of the 3-amino group.

The precursor, 3-amino-2,6-dioxopiperidine, is commonly synthesized from L-glutamine, a readily available and inexpensive starting material. A prevalent synthetic strategy involves a three-step process: N-protection of L-glutamine, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection of the amino group.

N-Protection of L-glutamine: The amino group of L-glutamine is typically protected to prevent side reactions during the cyclization step. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, L-glutamine can be treated with di-tert-butyl dicarbonate in an alkaline medium to yield N-Boc-L-glutamine.

Cyclization: The cyclization of the N-protected glutamine to form the 2,6-dioxopiperidine ring is a critical step. One effective method employs N,N'-carbonyldiimidazole (CDI) as a cyclizing agent in anhydrous conditions, often catalyzed by 4-dimethylaminopyridine (DMAP). This reaction proceeds under mild conditions and generally provides good yields.

Deprotection: The final step in the synthesis of the precursor is the removal of the N-protecting group. For the Boc group, this is typically achieved under acidic conditions, for example, using a solution of hydrochloric acid in ethyl acetate or methanol. nih.gov If a Cbz group is used, deprotection is often carried out by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. nih.gov

N-Acetylation: Once the 3-amino-2,6-dioxopiperidine hydrochloride is obtained, the final step is the N-acetylation of the primary amino group. This can be accomplished using standard acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. htjournal.ru

Below is a data table summarizing a common synthetic route for 3-amino-2,6-dioxopiperidine hydrochloride.

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Protection | L-Glutamine | Di-tert-butyl dicarbonate, alkaline medium | N-tert-butyloxycarbonyl-L-Glutamine |

| 2. Cyclization | N-tert-butyloxycarbonyl-L-Glutamine | N,N'-Carbonyldiimidazole, 4-dimethylaminopyridine, anhydrous conditions | N-tert-butyloxycarbonyl-3-amino-2,6-piperidinedione |

| 3. Deprotection | N-tert-butyloxycarbonyl-3-amino-2,6-piperidinedione | Hydrochloric acid in an organic solvent (e.g., ethyl acetate) | 3-amino-2,6-piperidinedione hydrochloride |

Biocatalytic methods are also emerging for the synthesis of the chiral precursor, (S)-3-aminopiperidine-2,6-dione. These methods utilize enzymes to achieve high stereoselectivity, offering a greener alternative to traditional chemical synthesis. beilstein-journals.org

Functionalization Strategies for Piperidinone and Acetamide (B32628) Moieties

Functionalization of the this compound scaffold is a key strategy for modulating its chemical properties and biological activity. Both the piperidinone ring and the acetamide moiety offer sites for chemical modification.

Piperidinone Moiety Functionalization:

N-Alkylation of the Glutarimide (B196013): The imide nitrogen of the 2,6-dioxopiperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the glutarimide with alkyl halides in the presence of a base. This modification can be used to attach various substituents, including alkyl chains, benzyl groups, and more complex moieties. nih.govnih.govbeilstein-journals.org N-alkylation has also been explored as a prodrug strategy for related immunomodulatory drugs. nih.govnih.gov

Modification at the C4 and C5 Positions: The carbon backbone of the piperidinone ring, specifically at the C4 and C5 positions, can also be functionalized. This allows for the introduction of substituents that can influence the conformation of the ring and its interactions with biological targets.

Acetamide Moiety Functionalization:

While less commonly reported for this specific molecule, the acetamide moiety can, in principle, be modified. Strategies could include:

Substitution on the Acetyl Group: The methyl group of the acetamide could be functionalized, for example, through halogenation followed by nucleophilic substitution, to introduce a variety of chemical groups.

Replacement of the Acetyl Group: The entire acetyl group could be replaced with other acyl groups to explore the impact of different substituents on the molecule's properties.

The table below outlines potential functionalization strategies.

| Moiety | Position | Type of Functionalization | Potential Reagents |

| Piperidinone | Imide Nitrogen | N-Alkylation | Alkyl halides, base (e.g., K2CO3) |

| Piperidinone | C4/C5 | C-H Functionalization | Metal catalysts, directing groups |

| Acetamide | Acetyl Methyl Group | Halogenation/Substitution | N-Halosuccinimide, nucleophiles |

| Acetamide | Acyl Group | Acyl Exchange | Different acid chlorides/anhydrides |

Derivatization for Conjugate Formation: Linker Attachment Chemistries

Derivatization of this compound and its analogs is of significant interest for the formation of conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, this molecule often serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). A linker is attached to this ligand to connect it to a separate ligand that binds to a target protein of interest.

The point of linker attachment on the glutarimide-based ligand is crucial and can significantly impact the stability and efficacy of the resulting PROTAC. beilstein-journals.org For structurally related immunomodulatory drugs like pomalidomide (B1683931) and thalidomide (B1683933), several positions have been successfully used for linker attachment:

On a Phthalimide (B116566) Ring (if present): In analogs containing a phthalimide group, the C4 and C5 positions are common attachment points. beilstein-journals.org Synthesis often starts with a functionalized phthalic anhydride, which is then used to build the final molecule with an incorporated linker or a functional handle for linker attachment.

At the Glutarimide Nitrogen: As discussed in the functionalization section, the imide nitrogen can be a site for linker attachment.

Modification of Existing Functional Groups: In analogs like lenalidomide (B1683929), the exocyclic amino group serves as a primary site for linker conjugation.

For this compound, which lacks a phthalimide ring, linker attachment would likely be explored at the glutarimide nitrogen or by modifying the acetamide group to incorporate a reactive handle.

Common chemistries for attaching linkers include:

Amide Bond Formation: A carboxylic acid-functionalized linker can be coupled with an amino group on the ligand, or vice versa, using standard peptide coupling reagents.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for linker conjugation. This requires one part of the conjugate (either the ligand or the linker) to have an azide group and the other an alkyne.

Nucleophilic Aromatic Substitution (SNAr): If the ligand contains an activated aromatic ring with a suitable leaving group (e.g., fluorine), this position can be used for linker attachment via an SNAr reaction with a nucleophilic linker.

The choice of linker chemistry and attachment point is critical for the successful design of bifunctional molecules.

Role of N 2,6 Dioxopiperidin 3 Yl Acetamide in Targeted Protein Degradation Research

N-(2,6-Dioxopiperidin-3-YL)acetamide as a Cereblon E3 Ligase Recruiter

The therapeutic potential of this compound derivatives, such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), was initially recognized in the context of their immunomodulatory and anti-cancer effects. drughunter.comnih.gov Subsequent research elucidated that their mechanism of action involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.gov The glutarimide (B196013) ring of the this compound moiety binds to a specific pocket in CRBN, inducing a conformational change that alters its substrate specificity. researchgate.net

This induced proximity enables the CRL4-CRBN complex to recognize and ubiquitinate "neosubstrates," which are proteins not endogenously targeted by this E3 ligase. nih.gov Polyubiquitination marks the neosubstrate for degradation by the 26S proteasome, effectively eliminating the target protein from the cell. nih.gov This mechanism forms the basis for the use of this compound and its analogs as E3 ligase recruiters in the development of targeted protein degraders. The ability to hijack the cellular protein disposal machinery through this specific interaction has made this chemical entity a cornerstone of modern drug discovery in the TPD space.

PROTAC Design Principles Incorporating this compound Scaffolds

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the degradation of the POI. drughunter.comnih.gov A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. ub.edunih.gov

The this compound scaffold, often in the form of pomalidomide or thalidomide derivatives, is one of the most widely used E3 ligase-recruiting moieties in PROTAC design. broadpharm.com The design of an effective PROTAC involves careful optimization of several factors:

Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The geometry and stability of this complex are critical for efficient ubiquitination and subsequent degradation. nih.gov

Linker Composition and Length: The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy. Its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex. ub.edunih.govnih.gov Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. nih.gov The attachment point of the linker to the this compound scaffold is also a key consideration, with modifications often made at the phthalimide (B116566) ring to allow for the connection of the POI-binding ligand.

Ligand Selection: The choice of the POI-binding ligand determines the target of the PROTAC. The affinity of this ligand for the POI is an important parameter, although a high binding affinity does not always correlate with high degradation efficiency. researchgate.net

The modular nature of PROTACs allows for the rational design and synthesis of extensive libraries to screen for optimal degradation of a specific target. drughunter.com

Evaluation of Protein Degradation Efficacy in Preclinical Cellular Models

The efficacy of PROTACs incorporating the this compound scaffold is evaluated in preclinical cellular models by measuring the extent of target protein degradation. Key parameters used to quantify degradation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). nih.govresearchgate.net

Several studies have demonstrated the potent and selective degradation of various oncoproteins using this approach. For example, ARV-825, a PROTAC that links a BET inhibitor to a pomalidomide derivative, induces profound degradation of BRD4 in Burkitt's lymphoma cell lines. broadpharm.com Similarly, CRBN-recruiting PROTACs have been successfully developed to degrade other challenging cancer targets, including BCR-ABL and RIPK2. nih.govbroadpharm.com The table below summarizes the preclinical degradation efficacy of selected PROTACs that utilize a this compound-based CRBN recruiter.

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax |

| ARV-825 | BRD4 | BL cells | ~100 nM | >90% |

| DAS-6-2-2-6-CRBN | BCR-ABL | K562 | <2.5 µM | >80% |

| PROTAC 3 | RIPK2 | THP-1 | 8.6 nM | Not specified |

| XZ739 | BCL-XL | MOLT-4 | 2.5 nM | Not specified |

| MS154 | EGFR | HCC827 | Not specified | Potent degradation |

This table is for illustrative purposes and includes data from multiple sources. nih.govbroadpharm.comchemrxiv.org Specific experimental conditions may vary.

These preclinical data highlight the potential of this compound-based PROTACs as a powerful strategy for targeting and eliminating disease-driving proteins.

This compound as a Core Structure in Molecular Glue Degraders

Molecular glue degraders are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the target. ub.edunih.gov Unlike PROTACs, molecular glues are not heterobifunctional; they are single, smaller molecules that reshape the surface of the E3 ligase to create a new binding interface for the neosubstrate. ub.edu

The immunomodulatory drugs (IMiDs), which are based on the this compound scaffold, are the archetypal molecular glue degraders. drughunter.comnih.gov For instance, lenalidomide and pomalidomide induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by "gluing" them to CRBN. nih.gov This discovery has spurred the search for new molecular glues with novel target specificities.

Rational design and screening efforts have led to the development of new molecular glues based on the this compound core structure. These efforts often involve modifying the scaffold to alter the shape of the induced binding pocket on CRBN, thereby changing the spectrum of proteins that can be recruited and degraded. researchgate.net The table below presents some examples of molecular glue degraders derived from or related to the this compound scaffold and their respective targets.

| Molecular Glue | Target Protein(s) | Key Findings |

| Lenalidomide | IKZF1, IKZF3, CK1α | Induces degradation of key transcription factors in multiple myeloma. ub.edu |

| Pomalidomide | IKZF1, IKZF3 | Potent degrader of Ikaros and Aiolos. drughunter.com |

| CC-90009 | GSPT1 | First rationally designed molecular glue to enter clinical trials, selective for GSPT1. drughunter.com |

| TMX-4116 | CK1α | A selective degrader of CK1α. drughunter.com |

| FL2-14 | GSPT2 | Identified through a morphological profiling screen as a CRBN-dependent GSPT2 degrader. nih.gov |

This table is for illustrative purposes and includes data from multiple sources. ub.edudrughunter.comnih.gov

The discovery of new molecular glues based on the this compound framework continues to expand the landscape of TPD, offering a promising avenue for the development of novel therapeutics against a wide range of diseases. nih.gov

Immunomodulatory and Biological Activities Mediated by N 2,6 Dioxopiperidin 3 Yl Acetamide Derivatives

Modulation of Cytokine Production, Including TNF-α, IL-1β, IL-10, and IFN-γ

Derivatives of N-(2,6-dioxopiperidin-3-yl)acetamide are potent modulators of cytokine production, exerting both anti-inflammatory and immunostimulatory effects. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are known to be inhibited by these compounds. nih.govresearchgate.net This inhibition is a key aspect of their anti-inflammatory properties.

Conversely, these agents can enhance the production of certain cytokines that activate the immune system. A primary example is the increased secretion of Interleukin-2 (IL-2) by T-cells, which promotes T-cell proliferation and activation. nih.gov They also stimulate the production of Interferon-gamma (IFN-γ), a cytokine critical for activating immune cells like Natural Killer (NK) cells and macrophages. nih.govtouro.edu Additionally, some derivatives have been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a role in regulating and dampening inflammatory responses. touro.eduimrpress.comdirect-ms.org The synergistic action of TNF-α and IFN-γ can trigger inflammatory cell death, a process that can be modulated by these compounds. nih.gov

Table 1: Summary of Cytokine Modulation by this compound Derivatives

| Cytokine | Primary Effect | Associated Cellular Response | Citations |

|---|---|---|---|

| TNF-α | Inhibition | Reduction of inflammation | nih.govresearchgate.net |

| IL-1β | Inhibition | Reduction of inflammation | nih.govimrpress.com |

| IL-2 | Stimulation | T-cell activation and proliferation | nih.gov |

| IFN-γ | Stimulation | Activation of NK cells and macrophages | nih.govtouro.edu |

| IL-10 | Stimulation | Attenuation of inflammatory response | touro.eduimrpress.comdirect-ms.org |

Anti-Angiogenic Properties of this compound Analogs

A crucial mechanism contributing to the anti-tumor effects of this compound analogs is their ability to inhibit angiogenesis, the formation of new blood vessels. nih.gov This process is vital for tumor growth and metastasis. Preclinical studies have demonstrated that certain second-generation thalidomide (B1683933) analogs possess potent anti-angiogenic activity. nih.gov

For instance, in in vitro models using Human Umbilical Vein Endothelial Cells (HUVEC), analogs have been shown to inhibit the migration of endothelial cells, a critical step in forming new vessels. nih.gov Some analogs achieve this without affecting the proliferation of endothelial cells induced by growth factors like VEGF or bFGF, suggesting a specific effect on cell migration. nih.gov In animal models, potent anti-angiogenic analogs have been observed to increase necrosis within tumors, consistent with a restricted blood supply. nih.gov

Table 2: Research Findings on Anti-Angiogenic Properties

| Analog Type | Experimental Model | Key Finding | Citations |

|---|---|---|---|

| Second-generation thalidomide analogs | HUVEC cell migration assays | Potent inhibition of endothelial cell migration. | nih.gov |

| Potent anti-angiogenic analogs (e.g., IMiD-1) | Mouse colorectal tumor xenograft | Increased tumor necrosis. | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Cell Models

This compound derivatives exert direct anti-tumor effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govnih.gov These compounds can trigger cell death in a wide array of cancer cell lines, including those resistant to conventional chemotherapy. nih.gov

The induction of apoptosis is often characterized by the activation of caspases, a family of proteases central to the apoptotic pathway. Analogs have been shown to activate caspases-3, -8, and -9. researchgate.net This activation leads to downstream events such as the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. In preclinical models, treatment with these derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell division and leading to cell death. nih.govnih.gov

Table 3: Effects on Apoptosis and Cell Cycle in Preclinical Models

| Cellular Process | Molecular Event | Outcome | Citations |

|---|---|---|---|

| Apoptosis | Activation of caspases 3, 8, and 9 | Execution of programmed cell death | researchgate.net |

| Apoptosis | Cleavage of PARP | Hallmark indicator of apoptosis | researchgate.net |

| Cell Cycle | Arrest at G2/M phase | Inhibition of cell division | nih.govnih.gov |

| Cell Viability | Induction of cell death | Reduced tumor cell proliferation | nih.govnih.gov |

Effects on Specific Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

A key discovery in understanding the mechanism of this compound derivatives is their ability to induce the targeted degradation of specific proteins. These compounds function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate key transcription factors. nih.govnih.gov

Specifically, drugs like lenalidomide (B1683929) and pomalidomide (B1683931) bind to a protein called Cereblon (CRBN), which is part of the CRL4-CRBN E3 ubiquitin ligase complex. researchgate.netnih.gov This binding alters the substrate specificity of the complex, causing it to recognize and tag the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for destruction by the proteasome. nih.govresearchgate.net

The degradation of Ikaros and Aiolos is a critical event that underlies both the anti-tumor and immunomodulatory effects of these drugs. nih.govnih.gov In multiple myeloma cells, Ikaros and Aiolos act as survival factors; their degradation leads to the downregulation of c-Myc and IRF4, resulting in cell growth inhibition and apoptosis. researchgate.net In T-cells, the degradation of these transcription factors removes their repressive effect on the IL-2 gene, leading to increased IL-2 production and enhanced T-cell activation. nih.gov The rate at which these factors are degraded correlates with the anti-myeloma efficacy of the drug. researchgate.net

Table 4: Mechanism of Ikaros and Aiolos Degradation

| Component | Role in Pathway | Consequence of Interaction | Citations |

|---|---|---|---|

| This compound Derivative | Molecular Glue | Binds to Cereblon (CRBN) | researchgate.netnih.gov |

| Cereblon (CRBN) | Substrate receptor of CRL4 E3 Ligase | Alters substrate specificity upon drug binding | researchgate.netnih.gov |

| Ikaros (IKZF1) & Aiolos (IKZF3) | Transcription Factors | Recruited to the E3 ligase complex for ubiquitination | nih.govresearchgate.net |

| Proteasome | Cellular Protein Degradation Machinery | Degrades the tagged Ikaros and Aiolos proteins | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aiolos (IKZF3) |

| c-Myc |

| Cereblon (CRBN) |

| Ikaros (IKZF1) |

| Interferon-gamma (IFN-γ) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-2 (IL-2) |

| Interleukin-10 (IL-10) |

| IRF4 (Interferon Regulatory Factor 4) |

| Lenalidomide |

| Pomalidomide |

| Thalidomide |

Molecular Mechanisms and Target Engagement

Cereblon (CRBN) Binding Affinity and Selectivity of N-(2,6-Dioxopiperidin-3-YL)acetamide Ligands

The cornerstone of the activity of this compound-based ligands is their direct binding to Cereblon (CRBN), which acts as the substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govscilit.com The interaction is highly specific to the glutarimide (B196013) moiety of the compound, which is highlighted in red in the structures shown in the table below. researchgate.netnih.gov Studies have demonstrated that the phthalimide (B116566) portion of these molecules is not responsible for CRBN binding. nih.gov

The affinity of these ligands for CRBN can vary significantly based on substitutions to the core structure, which in turn influences their biological potency. For instance, lenalidomide (B1683929) and pomalidomide (B1683931), which are derivatives of the core this compound structure, exhibit much stronger binding to CRBN than the parent compound, thalidomide (B1683933). researchgate.netresearchgate.net Competitive binding assays using U266 myeloma cell extracts showed that lenalidomide and pomalidomide inhibit the binding of a thalidomide analog to CRBN with an IC₅₀ value of approximately 1-2 µM. researchgate.netnih.gov In contrast, thalidomide's binding is considerably weaker. researchgate.net This enhanced binding affinity contributes to the increased potency of lenalidomide and pomalidomide in their antiproliferative and immunomodulatory effects. scilit.comnih.govresearchgate.net

| Compound | Structure | IC₅₀ for CRBN Binding (µM) | Reference |

|---|---|---|---|

| Lenalidomide |  | ~1-3 | researchgate.netresearchgate.net |

| Pomalidomide |  | ~2-3 | researchgate.netresearchgate.net |

| Thalidomide |  | ~30 | researchgate.net |

Ternary Complex Formation with E3 Ligases and Target Proteins

Upon binding to CRBN, this compound-based ligands induce a conformational change in the substrate-binding surface of CRBN. wikipedia.org This altered surface can now recognize and bind proteins that are not normally substrates for the CRL4^CRBN^ ligase. nih.govjst.go.jp This simultaneous binding of the ligand to CRBN and a new target protein results in the formation of a stable ternary complex. researchgate.netpromega.comnih.gov

This molecular glue-induced ternary complex is the critical intermediate that brings a target protein into close proximity with the E3 ligase machinery. cas.orgnih.govnih.gov The formation of this complex is a key step for initiating targeted protein degradation. nih.govpromega.com Unlike bifunctional molecules like PROTACs which are intentionally designed with two distinct binding heads connected by a linker, these molecular glues are smaller, single entities that enhance the natural interaction surface between the E3 ligase and the target protein. wikipedia.orgnih.gov The stability and specific conformation of this ternary complex are crucial for the subsequent steps of the degradation pathway. researchgate.netresearchgate.net

Ubiquitination Pathway Modulation by this compound-Based Degraders

The ubiquitin-proteasome system is a major cellular pathway for protein degradation. epfl.ch It involves a three-step enzymatic cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein. nih.govnih.gov This polyubiquitin (B1169507) chain acts as a signal, marking the protein for destruction by the 26S proteasome. nih.govnih.gov

This compound-based degraders modulate this pathway by co-opting the CRL4^CRBN^ E3 ligase. nih.govnih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the recruited target protein (the neo-substrate). nih.govdundee.ac.uk The formation of a polyubiquitin chain on the target protein follows, leading to its recognition and degradation by the proteasome. nih.govnih.gov By hijacking this endogenous system, a single degrader molecule can catalytically induce the destruction of many copies of a pathogenic protein, making it a highly efficient process. cas.org

Neo-Substrate Recruitment and Specificity of Degradation

A key feature of this compound-based molecular glues is their ability to induce the degradation of specific "neo-substrates"—proteins that are not endogenous targets of CRBN. nih.govjst.go.jp The specificity of which neo-substrate is recruited and degraded is determined by the precise chemical structure of the ligand. jst.go.jpnii.ac.jp

Minor chemical modifications to the this compound scaffold can dramatically alter the neo-substrate profile. jst.go.jpnii.ac.jp For example, lenalidomide and pomalidomide famously induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their efficacy in multiple myeloma. researchgate.netnih.gov In contrast, thalidomide and its metabolite, 5-hydroxythalidomide, preferentially target other proteins, including SALL4 and promyelocytic leukemia zinc finger (PLZF), the degradation of which has been linked to the teratogenic effects of thalidomide. jst.go.jpembopress.org Other identified neo-substrates for different derivatives include casein kinase 1α (CK1α), GSPT1, and p63. nih.govnii.ac.jp This demonstrates that the ligand acts as a specific adapter, remodeling the CRBN surface to selectively bind and degrade different sets of proteins. nih.govwikipedia.org

| Compound/Derivative | Primary Neo-substrate(s) | Associated Effect |

|---|---|---|

| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma activity |

| Pomalidomide | IKZF1, IKZF3 | Anti-myeloma activity |

| Thalidomide | SALL4, PLZF, p63 | Teratogenicity |

| CC-885 (related compound) | GSPT1 | Anti-cancer activity |

Structure Activity Relationship Sar Studies and Ligand Design

Impact of Glutarimide (B196013) Ring Modifications on CRBN Binding and Functional Activity

The glutarimide ring is the primary pharmacophore responsible for binding to CRBN. nih.gov Its structural integrity is paramount for this interaction. The ring is accommodated within a buried cavity in CRBN, making specific contacts that anchor the molecule. nih.gov This binding pocket is notably lined with three tryptophan residues, creating a hydrophobic 'aromatic cage' that interacts with the glutarimide moiety. nih.govrscf.ru

Key structural features of the glutarimide ring are essential for CRBN binding:

Intact Ring System: The complete glutarimide ring in a relaxed conformation is crucial for binding. researchgate.net

Imide Group: The NH group of the glutarimide is critical, acting as a hydrogen bond donor. researchgate.net Its methylation has been shown to result in a loss of affinity for CRBN. rscf.ru

Carbonyl Groups: Both carbonyl groups on the glutarimide ring are important for the interaction. researchgate.net The absence of even one carbonyl group leads to a loss of binding activity. researchgate.net

C4-Position: Bulky modifications at the C4-carbon position of the glutarimide ring can cause steric clashes that result in a loss of CRBN binding. researchgate.net

Binding is mediated by a network of hydrogen bonds and hydrophobic interactions. The glutarimide group forms canonical hydrogen bonds with residues His380 and Trp382 in CRBN. nih.govnih.gov The aliphatic face of the ring (C3, C4, and C5) establishes tight Van-der-Waals contact with a hydrophobic pocket formed by Trp382, Trp388, and Trp402. nih.gov Modifications that disrupt these interactions abrogate binding. For instance, mutating key tryptophan residues involved in direct binding eliminates the interaction with these ligands. nih.gov

Conversely, certain modifications can enhance binding or introduce functionalities for PROTAC development. Studies have shown that introducing 2-((hetero)aryl(methyl))thio groups to the glutarimide can produce derivatives that bind more strongly to CRBN than thalidomide (B1683933). rscf.ruspbu.ru Oxidation of the sulfur atom in these analogs to the corresponding sulfones was found to confer a stronger antiproliferative profile and a more sophisticated binding mode involving additional hydrogen bonds. rscf.ruspbu.ru

| Modification | Effect on CRBN Binding | Reference |

|---|---|---|

| Methylation of imide nitrogen | Binding abolished | rscf.ru |

| Removal of one carbonyl group | Binding abolished | researchgate.net |

| Bulky substituent at C4-position | Binding abolished (due to steric clash) | researchgate.net |

| Replacement of glutarimide with phthalimide (B116566) | No binding | researchgate.net |

| 2-((hetero)aryl(methyl))thio substitution | Can increase binding affinity compared to thalidomide | rscf.ruspbu.ru |

Linker Chemistry and Length Optimization in Bifunctional Molecules

The process of optimizing a linker involves several key considerations:

Length: The linker's length is crucial for the formation of a stable and productive ternary complex (CRBN-PROTAC-Target Protein). explorationpub.com A linker that is too short may lead to steric clashes, preventing the two proteins from binding simultaneously. explorationpub.com Conversely, an overly long linker may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination. explorationpub.com Interestingly, the relationship between linker length and degradation potency is not always linear; in some cases, intermediate-length linkers have shown reduced activity compared to both shorter and longer versions. nih.gov

Composition: The atomic makeup of the linker affects its physical properties. The most common linker types are based on polyethylene (B3416737) glycol (PEG) or alkyl chains, which offer high flexibility and are synthetically accessible. nih.govbldpharm.com The composition must be optimized to balance properties like solubility and cell permeability. explorationpub.com

Rigidity and Flexibility: The flexibility of the linker allows the PROTAC to adopt a suitable conformation for ternary complex formation. nih.gov However, introducing rigidifying elements, such as aromatic rings or alkynes, can sometimes improve potency by reducing the entropic penalty of binding and leading to more favorable physical properties. nih.gov

Attachment Points: The points at which the linker is connected to the CRBN ligand and the warhead significantly impact PROTAC activity. explorationpub.comnih.gov

The optimization of the linker is often an empirical process, requiring the synthesis and testing of large libraries of compounds with varying lengths, compositions, and attachment points to identify the most effective degrader for a specific target. nih.govbldpharm.com

| Linker Type | Key Characteristics | Reference |

|---|---|---|

| Alkyl/PEG | Flexible, synthetically accessible, allows for fine-tuning of length. | nih.gov |

| Rigidifying Groups (e.g., alkynes, phenyls) | Can improve potency and physical properties through conformational restriction. | nih.gov |

| Clickable Groups (e.g., alkynes, azides) | Facilitates rapid synthesis of PROTAC libraries for optimization. | nih.gov |

Influence of Ligand Moiety Attachment on Target Protein Recruitment and Degradation Efficiency

The point of attachment of the linker to the N-(2,6-Dioxopiperidin-3-YL)acetamide-based ligand is a critical determinant of the resulting PROTAC's activity. nih.govfrontiersin.org This "exit vector" dictates the spatial orientation of the recruited target protein relative to the E3 ligase complex, which in turn influences the efficiency of ubiquitin transfer. explorationpub.com

Research has demonstrated that linker attachment points on the CRBN ligand can significantly affect not only the degradation of the primary target but also the recruitment of CRBN's natural "neosubstrate" proteins. nih.gov Different attachment points can yield PROTACs with tailored properties, either preserving or ablating the degradation of these secondary proteins. nih.gov

The selection of an attachment point is typically guided by structural data, favoring solvent-exposed regions of the ligand to minimize disruption of its binding to CRBN. nih.gov Varying the attachment site can have profound effects on degradation selectivity. For example, studies have shown that changing the linker attachment point on an E3 ligase ligand can switch the degradation preference between two highly homologous proteins. frontiersin.org This selectivity is often driven by the ability to form a stable ternary complex, where the interfaces between the VHL/p38α and VHL/p38δ proteins are altered by the linker's position. frontiersin.org

Stereochemical Effects on Biological Activity of this compound Analogs

The this compound structure contains a chiral center at the C3 position of the glutarimide ring. The stereochemistry at this position has a significant impact on the molecule's biological activity, primarily by affecting its binding affinity to CRBN.

It is well-established from studies on thalidomide, a closely related analog, that the two enantiomers possess different pharmacological profiles. researchgate.net Structural and binding studies have consistently shown that the (S)-enantiomer of thalidomide and its derivatives, such as lenalidomide (B1683929), binds to CRBN with a higher affinity than the (R)-enantiomer. researchgate.net The superior fit of the (S)-enantiomer within the CRBN binding pocket allows for more favorable interactions, leading to more potent biological effects. nih.gov

The primary interactions driving CRBN binding are concentrated in the glutarimide moiety. nih.gov The differential binding affinity between stereoisomers underscores the highly specific, three-dimensional nature of the interaction between the glutarimide ring and the CRBN protein pocket. This stereochemical preference is a critical consideration in the design of potent CRBN-recruiting ligands for targeted protein degradation.

Advanced Methodologies and Computational Approaches

Molecular Docking and Dynamics Simulations for Ligand-CRBN Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes and stability of ligands within the active site of a protein. These methods have been instrumental in elucidating the interactions between N-(2,6-Dioxopiperidin-3-YL)acetamide derivatives and CRBN.

Molecular docking studies have been employed to predict the binding poses of various ligands to the CRBN active site. For instance, in the development of novel DPP-IV inhibitors with a piperidine moiety, molecular docking was used to clarify the favorable binding affinity of the lead compound within the enzyme's active site nih.gov. Similarly, docking studies of newly designed CRBN ligands have revealed key interactions, such as the formation of a salt bridge with the amino acid residue GLU377, which was found to be crucial for high binding affinity nih.gov.

| Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|

| GLU377 | Salt Bridge | Crucial for high binding affinity of novel ligands nih.gov. |

| Tri-tryptophan pocket | Hydrophobic interactions | Binds the glutarimide (B196013) moiety of IMiDs nih.gov. |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Protein-Degrader Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary experimental techniques for determining the three-dimensional structures of protein-ligand complexes at atomic resolution. These methods have provided invaluable insights into how this compound-containing molecules engage with CRBN.

X-ray crystallography has been used to solve the structures of CRBN in complex with various IMiDs and PROTACs. The crystal structure of human CRBN in complex with DDB1 has been determined, providing a foundational understanding of the protein's architecture researchgate.net. More specifically, co-crystal structures of a truncated CRBN construct (CRBNmidi) with lenalidomide (B1683929) have shown that the glutarimide moiety of the ligand adopts a near-identical binding mode in different contexts nih.gov. This highlights the conserved nature of this interaction. The Protein Data Bank (PDB) contains several entries for CRBN in complex with various ligands, such as PDB ID: 8OJH, which details the crystal structure of human CRBN-DDB1 in complex with a pomalidomide (B1683931) analog rcsb.org.

Cryo-EM has emerged as a powerful tool for studying large and flexible protein complexes, such as those formed by PROTACs, which are often challenging to crystallize thermofisher.com. This technique allows for the visualization of these complexes in their near-native state, revealing different conformational states and the intricate details of their interactions nanoimagingservices.com. Cryo-EM has been used to determine the structures of ternary complexes involving CRBN, a degrader molecule, and the target protein, providing crucial information for the rational design of more effective degraders thermofisher.comnanoimagingservices.com. The high-resolution information from cryo-EM can reveal the selectivity and cooperativity of these complexes, guiding structure-based drug design thermofisher.com.

Biophysical Characterization of Protein-Ligand Interactions

A variety of biophysical techniques are employed to quantify the binding affinity and kinetics of the interaction between this compound derivatives and CRBN. These assays are essential for validating the predictions from computational models and for ranking compounds during the drug discovery process.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used assay to measure the binding of ligands to CRBN. In one study, a TR-FRET assay was used to demonstrate that a newly synthesized compound had potent inhibitory activity against CRBN with an IC50 value of 4.83 µM nih.gov. Another highly sensitive TR-FRET assay was developed using a high-affinity fluorescent probe, BODIPY FL Thalidomide (B1683933), which has a dissociation constant (Kd) of 3.6 nM . This assay is capable of detecting the binding of various CRBN ligands, including lenalidomide and pomalidomide nih.gov.

Fluorescence Polarization (FP) is another common technique for characterizing protein-ligand interactions. An FP assay using a Cy5-conjugated thalidomide probe generated IC50 values of 404.6 nM, 296.9 nM, and 264.8 nM for thalidomide, lenalidomide, and pomalidomide, respectively nih.gov.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This technique has been widely used to study protein-protein interactions and can be applied to characterize the binding of small molecules to CRBN.

| Compound | Assay | Binding Affinity (IC50/Kd) | Reference |

|---|---|---|---|

| Lenalidomide | FP | 296.9 nM (IC50) | nih.gov |

| Pomalidomide | FP | 264.8 nM (IC50) | nih.gov |

| Compound 10a | TR-FRET | 4.83 µM (IC50) | nih.gov |

| BODIPY FL Thalidomide | TR-FRET | 3.6 nM (Kd) |

In Silico Profiling for Compound Optimization

In silico profiling involves the use of computational methods to predict the physicochemical and pharmacokinetic properties of a compound, as well as its potential for off-target effects. These approaches are integral to the optimization of this compound-based molecules, helping to guide the design of compounds with improved drug-like properties.

One of the key aspects of in silico profiling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to the chemical structure to improve the compound's pharmacokinetic profile researchgate.netnih.gov. For example, in silico ADMET prediction is a crucial step in the profiling of new drug candidates to ensure they have good absorption and solubility characteristics researchgate.net.

Computational methods are also used to optimize the binding affinity and selectivity of a compound. This can involve the use of molecular docking and free energy calculations to predict how changes to the molecule's structure will affect its interaction with the target protein researchgate.netnih.govnih.gov. By iteratively designing and evaluating new derivatives in silico, researchers can prioritize the synthesis of compounds with the most promising properties. Furthermore, these computational approaches can aid in the rational design of novel scaffolds that move beyond the traditional thalidomide-based structures, potentially leading to compounds with improved efficacy and safety profiles nih.gov.

Future Research Directions in N 2,6 Dioxopiperidin 3 Yl Acetamide Based Chemical Biology

Elucidating Novel Mechanisms of Action for N-(2,6-Dioxopiperidin-3-YL)acetamide Derivatives

While the primary mechanism of action for many this compound derivatives involves acting as "molecular glues" to induce the degradation of neosubstrates, research is beginning to uncover more complex and novel activities. rsc.org These compounds, by binding to CRBN, alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by the native E3 ligase. rsc.orgnih.gov The initial discovery that thalidomide (B1683933) and its analogs mediate the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) was a landmark finding. nih.gov

Future work aims to identify additional neosubstrates and explore mechanisms beyond protein degradation. The discovery that derivatives can target different sets of proteins—for instance, the compound CC-885 induces degradation of GSPT1 (G1 to S phase transition 1 protein) in addition to Ikaros and Aiolos—highlights that subtle structural changes can dramatically alter the target scope. rsc.orgnih.gov The development of CC-90009 as a selective GSPT1 degrader further underscores this principle. rsc.org Research is now focused on systematically screening compound libraries to identify derivatives with unique or previously unknown degradation profiles. nih.gov Elucidating these novel activities is critical for understanding the full therapeutic potential and potential side effects of this class of molecules.

Table 1: Selected this compound Derivatives and Their Neosubstrate Targets

| Derivative/Analog | Key Neosubstrate(s) | Therapeutic Context/Significance |

| Lenalidomide (B1683929) | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α) | Multiple Myeloma, Myelodysplastic Syndromes. rsc.orgnih.gov |

| Pomalidomide (B1683931) | Ikaros (IKZF1), Aiolos (IKZF3) | Multiple Myeloma. rsc.org |

| CC-885 | GSPT1, Ikaros, Aiolos, CK1α | Potent antiproliferative activity; potential against Acute Myeloid Leukemia (AML). rsc.orgnih.gov |

| CC-90009 | GSPT1 (selective) | First-in-class selective GSPT1 degrader for AML treatment. rsc.org |

Expanding the Scope of Target Protein Degradation Strategies

The this compound motif is a cornerstone in the development of heterobifunctional PROTACs. nih.gov These molecules consist of a ligand for a target protein and an E3 ligase-recruiting ligand (like the acetamide (B32628) derivative), connected by a linker. researchgate.netnih.gov This strategy dramatically expands the "druggable" proteome by enabling the degradation of proteins that lack traditional active sites for inhibition, such as transcription factors and scaffolding proteins. nih.govresearchgate.net

A major future direction is to broaden the range of E3 ligases exploited for targeted degradation. While over 600 E3 ligases exist in humans, fewer than ten have been effectively utilized in PROTAC design. nih.gov However, the CRBN-binding motif from this compound and its parent compounds remains a highly attractive and validated starting point for PROTAC development. researchgate.net Research is focused on optimizing PROTAC design to target a wider array of proteins implicated in various diseases. nih.gov This includes overcoming challenges such as achieving degradation of targets in specific subcellular compartments and developing PROTACs with improved cell permeability and stability. researchgate.netresearchgate.net Furthermore, there is growing interest in applying this degradation technology to non-oncology indications, such as neurodegenerative and inflammatory diseases.

Table 2: Examples of Protein Degradation Strategies

| Degradation Strategy | Description | Role of this compound Scaffold |

| Molecular Glues | Small molecules that induce proximity between an E3 ligase and a neosubstrate, leading to target degradation. rsc.org | The core molecule itself acts as the degrader by binding to CRBN and recruiting a new target protein. rsc.orgnih.gov |

| PROTACs | Heterobifunctional molecules linking a target-binding warhead to an E3 ligase ligand via a chemical linker. nih.govnih.gov | Serves as the CRBN-recruiting ligand (E3 ligase handle) to induce ubiquitination of the target protein. researchgate.net |

| AbTACs (Antibody-based PROTACs) | Utilizes antibodies to target cell surface proteins, linking them to an E3 ligase recruiter to induce ubiquitination and endocytosis. nih.gov | The CRBN-binding moiety can potentially be conjugated to antibodies to create degraders for extracellular or membrane proteins. |

Advancements in Synthetic Accessibility and Efficiency of this compound Scaffolds

The synthetic accessibility of the this compound core and its analogs is crucial for the rapid discovery and optimization of new degraders. Future research in this area is focused on developing more efficient, scalable, and versatile synthetic routes. Traditional syntheses can be multi-step processes, but new methodologies are emerging to streamline the creation of these scaffolds. mdpi.comnih.gov

A key area of advancement is the development of modular synthetic approaches and building blocks that facilitate the rapid generation of compound libraries. precisepeg.com For PROTACs, this involves creating a diverse set of pre-functionalized CRBN ligands that can be easily conjugated to various target-binding molecules using robust chemical reactions like click chemistry. precisepeg.com Researchers are designing linkers with different lengths, rigidities, and chemical properties to fine-tune the orientation of the ternary complex, which is critical for degradation efficiency. researchgate.net Improving the synthesis of the core glutarimide (B196013) ring and developing novel methods for its derivatization will accelerate the exploration of chemical space and the discovery of next-generation protein degraders. mdpi.com

Deeper Understanding of Molecular Recognition and Specificity in CRBN-Mediated Degradation

Achieving a precise, atomic-level understanding of how this compound and its derivatives mediate protein degradation is a paramount goal for the field. The central event is the formation of a ternary complex between CRBN, the small molecule, and the target neosubstrate. nih.govresearchgate.net The stability and geometry of this complex dictate the efficiency and selectivity of the subsequent ubiquitination and degradation. researchgate.net

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are indispensable for visualizing these interactions. researchgate.net For example, crystal structures have revealed that lenalidomide and pomalidomide induce a specific surface on CRBN that recognizes a hairpin motif containing a critical glycine (B1666218) residue within the degron of target proteins like CK1α and Ikaros. nih.gov The small molecule essentially acts as an intermolecular glue, creating a new protein-protein interface. rsc.org

Future research will focus on:

Mapping Degrons: Systematically identifying the specific amino acid sequences or structural motifs (degrons) on neosubstrates that are recognized by the CRBN-drug complex.

Structural Elucidation: Solving more ternary complex structures to understand how subtle changes in the small molecule can switch substrate specificity (e.g., from Ikaros to GSPT1). nih.gov

Computational Modeling: Using computational chemistry and molecular dynamics simulations to predict ternary complex formation and guide the rational design of new degraders with desired specificity. mdpi.com

A deeper knowledge of these molecular recognition events will enable the design of highly selective degraders, minimizing off-target effects and paving the way for more precise therapeutic interventions.

Table 3: Structural Insights into CRBN-Mediated Degradation

| Ternary Complex | PDB ID | Key Findings |

| CRBN-Lenalidomide-CK1α | 5FQD | Lenalidomide induces a binding interface on CRBN that recognizes a β-hairpin loop on CK1α. nih.gov |

| CRBN-Pomalidomide-Ikaros | 6H0F | Pomalidomide facilitates the interaction between CRBN and a zinc-finger domain of Ikaros. nih.gov |

| CRBN-CC-885-GSPT1 | 5HXB | The degrader CC-885 enables CRBN to bind to a similar hairpin motif on GSPT1, leading to its degradation. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,6-Dioxopiperidin-3-YL)acetamide derivatives with anticancer activity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thalidomide analogs are synthesized by reacting 3-aminopiperidine-2,6-dione with acyl chlorides or activated esters under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). Purification often employs silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization (e.g., from ethyl acetate). Yields vary (e.g., 58% for acetylated derivatives), depending on steric and electronic factors .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound-based compounds?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.69 ppm for amide protons in CDCl₃) confirms substitution patterns and stereochemistry .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .

- HPLC : Ensures purity (>95%) for biological assays .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store in sealed containers at 2–8°C, away from moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Comparative Assays : Standardize cell lines (e.g., multiple myeloma vs. solid tumors) and dosing protocols.

- Purity Validation : Use orthogonal techniques (HPLC, NMR) to rule out impurities.

- Structural Modifications : Test minor structural changes (e.g., fluorination at specific positions) to isolate activity drivers .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for in vivo studies?

- Methodological Answer :

- PEGylation : Attach polyethylene glycol (PEG) linkers (e.g., PEG₃ in PROTACs) to enhance hydrophilicity .

- Salt Formation : Use trifluoroacetate salts to improve crystallinity and dissolution .

- Co-Solvents : Employ DMSO/water mixtures (<10% DMSO) for stock solutions .

Q. How does the incorporation of this compound into PROTACs influence cereblon binding and degradation kinetics?

- Methodological Answer :

- Linker Optimization : Vary PEG or alkyl chain lengths (e.g., C3 vs. PEG₂) to balance binding affinity and steric accessibility. Shorter linkers may enhance cereblon engagement .

- Binding Assays : Use surface plasmon resonance (SPR) to measure cereblon affinity (KD values).

- Degradation Profiling : Monitor target protein half-lives via western blotting (e.g., BRD9 degradation at 24–48 hours) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.